Br-PEG6-C2-acid
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Overview
Description
Br-PEG6-C2-acid: is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Br-PEG6-C2-acid typically involves the reaction of a PEG-based compound with a bromine-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the process may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : Br-PEG6-C2-acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common in its typical applications
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. .
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products: : The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine-functionalized PEG derivatives .
Scientific Research Applications
Chemistry: : Br-PEG6-C2-acid is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: : In biological research, this compound-based PROTACs are used to selectively degrade target proteins, providing insights into protein function and cellular processes .
Medicine: : PROTACs synthesized using this compound have potential therapeutic applications, particularly in targeting disease-causing proteins for degradation. This approach is being explored for the treatment of various diseases, including cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs that leverage the PROTAC technology for targeted protein degradation .
Mechanism of Action
Br-PEG6-C2-acid functions as a linker in PROTACs, which work by bringing together a target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG-based structure of this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC molecule .
Comparison with Similar Compounds
Similar Compounds
PEG4-C2-acid: Another PEG-based linker with a shorter chain length.
PEG8-C2-acid: A PEG-based linker with a longer chain length.
Br-PEG4-C2-acid: A similar compound with a shorter PEG chain and a bromine atom
Uniqueness: : Br-PEG6-C2-acid is unique due to its specific chain length and bromine functional group, which provide an optimal balance of flexibility and reactivity for PROTAC synthesis. Its structure allows for efficient protein degradation while maintaining solubility and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMNNOFNSOFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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